molecular formula C23H22ClN5 B11223890 4-(4-benzylpiperidin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(4-benzylpiperidin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11223890
M. Wt: 403.9 g/mol
InChI Key: PGRZLTDVBPDPMC-UHFFFAOYSA-N
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Description

4-BENZYL-1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a chlorophenyl group, and a pyrazolo[3,4-d]pyrimidine core, which contribute to its unique chemical properties and biological activities.

Properties

Molecular Formula

C23H22ClN5

Molecular Weight

403.9 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H22ClN5/c24-19-7-4-8-20(14-19)29-23-21(15-27-29)22(25-16-26-23)28-11-9-18(10-12-28)13-17-5-2-1-3-6-17/h1-8,14-16,18H,9-13H2

InChI Key

PGRZLTDVBPDPMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and selectivity . Additionally, the use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or debenzylated products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-BENZYL-1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and chlorophenyl groups enhances its lipophilicity and potential for interactions with biological targets .

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